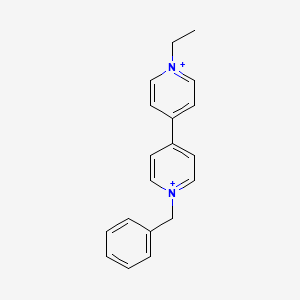
Hexa-t-butylthiatrisiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-t-butylthiatrisiletane is an organosilicon compound characterized by the presence of silicon and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexa-t-butylthiatrisiletane can be synthesized through a series of organometallic reactions. One common method involves the reaction of tert-butyl lithium with silicon tetrachloride, followed by the introduction of sulfur to form the desired compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of reactants.
Chemical Reactions Analysis
Types of Reactions: Hexa-t-butylthiatrisiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state, such as forming thiols.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexa-t-butylthiatrisiletane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
Hexa-t-butylthiatrisiletane can be compared with other similar compounds, such as Hexa-t-butylselenatrisiletane and Hexa-t-butylgermatrisiletane. These compounds share similar structural features but differ in the central heteroatom (selenium or germanium instead of sulfur). The uniqueness of this compound lies in its specific reactivity and stability, which can be advantageous in certain applications.
Comparison with Similar Compounds
- Hexa-t-butylselenatrisiletane
- Hexa-t-butylgermatrisiletane
Properties
CAS No. |
93194-14-0 |
|---|---|
Molecular Formula |
C24H54SSi3 |
Molecular Weight |
459.0 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexatert-butylthiatrisiletane |
InChI |
InChI=1S/C24H54SSi3/c1-19(2,3)26(20(4,5)6)25-27(21(7,8)9,22(10,11)12)28(26,23(13,14)15)24(16,17)18/h1-18H3 |
InChI Key |
FYTBAKJGZHQIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si]1([Si](S[Si]1(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


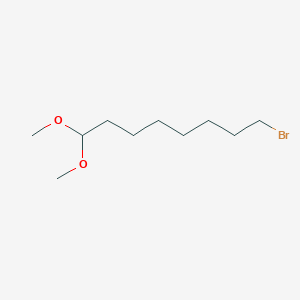
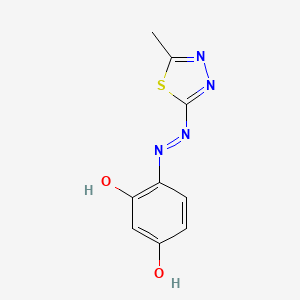

![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)

![[2-(2-Phenylcyclopropyl)ethenyl]benzene](/img/structure/B14358659.png)
![4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile](/img/structure/B14358668.png)
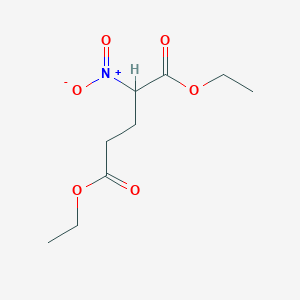
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
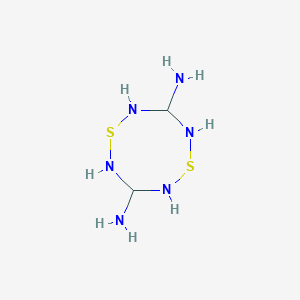
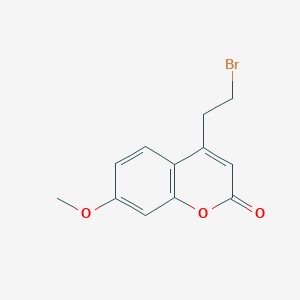
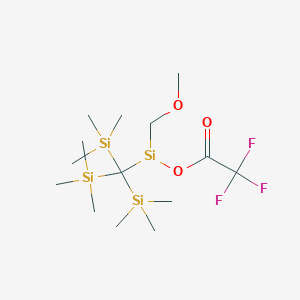
![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
